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Get Quote

While detailed ADME (Absorption, Distribution, Metabolism, Excretion) data from live-animal or human

studies is not available in the search results, the following table summarizes the core properties that can be

identified.

Property Details

Reported PK
Profile

Described as having a "favourable pharmacokinetic property" and showed
pronounced dose-dependent tumor growth inhibition in FLT3-driven AML murine

xenograft models [1].

Molecular
Formula

C₂₇H₂₈N₆O₃S [2]

Molecular
Weight

516.61 g/mol [2]

CAS Number 1327167-19-0 [2]

Solubility Likely low. Suggested to potentially dissolve in DMSO; otherwise, solvents like water,
ethanol, or DMF are recommended with detailed formulation guidance for in vivo
studies [2].

LogP 5.11 (Indicates high lipophilicity) [2]
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Property Details

Storage Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C
for 1 month [2].

Experimental Evidence & Proposed Protocols

The primary evidence for the anti-tumor activity of BPR1J-097 comes from a 2012 study. The

methodologies below are summarized from that publication.

In Vivo Anti-Tumor Efficacy [1]

Objective: To evaluate the dose-dependent anti-leukemic effects and pharmacokinetics of BPR1J-
097 in mouse models.
Model: FLT3-driven acute myeloid leukemia (AML) murine xenograft models.

Treatment: Administration of BPR1J-097 at various doses.
Key Findings: The compound exhibited potent, dose-dependent tumor growth inhibition and even

regression, supporting its favorable pharmacokinetic properties for in vivo efficacy.

Proposed Formulation Protocols for In Vivo Studies [2] For in vivo research, the supplier provides several

formulation suggestions. The following are two examples for injection:

Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Context: BPR1J-097 as a FLT3 Inhibitor in AML

To understand the scientific rationale for studying BPR1J-097, the following diagram outlines its role in

targeted AML therapy.
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Mechanism of BPR1J-097 in targeting FLT3-driven AML pathogenesis.

Suggestions for Further Research

The search results indicate that information on BPR1J-097 is not extensive. To gather the data required for a

comprehensive technical guide, I suggest you:

Consult Specialized Databases: Detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC,

clearance) are not present in these results. You may need to search specialized pharmacology
databases like PharmGKB or the University of Washington's Metabolism and Transport Drug

Interaction Database.
Investigate Related Compounds: The search results mention a related compound, BPR1J-340 [3].

Researching this and other FLT3 inhibitors (e.g., Midostaurin, Quizartinib) [4] may provide useful
comparative data and insights into the typical PK profile for this drug class.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s548028?utm_src=pdf-body-img
https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0083160
https://www.mdpi.com/2077-0383/3/4/1466
https://www.smolecule.com/products/s548028?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Review Patent Literature: Chemical patents often contain detailed experimental sections, which may

include extensive pharmacokinetic and formulation data not found in journal articles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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